Cas no 2138178-15-9 (Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)-)

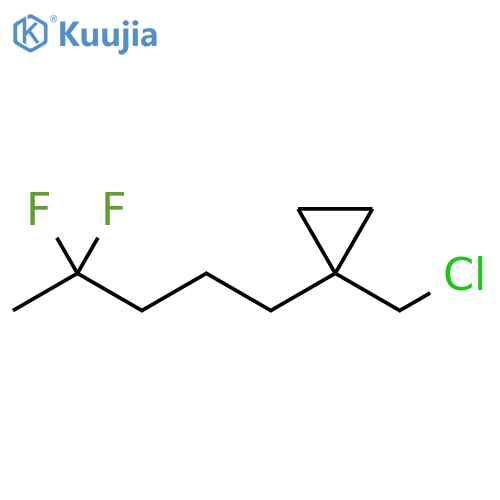

2138178-15-9 structure

商品名:Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)-

CAS番号:2138178-15-9

MF:C9H15ClF2

メガワット:196.665209054947

CID:5289017

Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)-

-

- インチ: 1S/C9H15ClF2/c1-8(11,12)3-2-4-9(7-10)5-6-9/h2-7H2,1H3

- InChIKey: UDZQRZLPUKLADP-UHFFFAOYSA-N

- ほほえんだ: C1(CCl)(CCCC(F)(F)C)CC1

Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-679141-5.0g |

1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |

2138178-15-9 | 95.0% | 5.0g |

$4930.0 | 2025-03-12 | |

| Enamine | EN300-679141-0.05g |

1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |

2138178-15-9 | 95.0% | 0.05g |

$1428.0 | 2025-03-12 | |

| Enamine | EN300-679141-0.25g |

1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |

2138178-15-9 | 95.0% | 0.25g |

$1564.0 | 2025-03-12 | |

| Enamine | EN300-679141-10.0g |

1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |

2138178-15-9 | 95.0% | 10.0g |

$7312.0 | 2025-03-12 | |

| Enamine | EN300-679141-0.5g |

1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |

2138178-15-9 | 95.0% | 0.5g |

$1632.0 | 2025-03-12 | |

| Enamine | EN300-679141-1.0g |

1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |

2138178-15-9 | 95.0% | 1.0g |

$1701.0 | 2025-03-12 | |

| Enamine | EN300-679141-2.5g |

1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |

2138178-15-9 | 95.0% | 2.5g |

$3332.0 | 2025-03-12 | |

| Enamine | EN300-679141-0.1g |

1-(chloromethyl)-1-(4,4-difluoropentyl)cyclopropane |

2138178-15-9 | 95.0% | 0.1g |

$1496.0 | 2025-03-12 |

Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)- 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

2138178-15-9 (Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)-) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量